1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3
Overview
Description
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 is a chemical compound with the molecular formula C20H27NO. It is a deuterated analog of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, often used in scientific research as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 typically involves the following steps:
Starting Materials: The synthesis begins with 3,3-diphenylpropylamine and 2-methyl-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a deuterating agent to introduce deuterium atoms into the molecule.
Industrial Production: On an industrial scale, the synthesis may involve additional steps to ensure high purity and yield, such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 can be compared with other similar compounds, such as:
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol: The non-deuterated analog, which has similar chemical properties but may differ in its metabolic stability and pharmacokinetics.
Lercanidipine: A calcium channel blocker used in the treatment of hypertension, which shares structural similarities with the compound
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in terms of metabolic stability and reduced side effects in pharmaceutical applications.
Properties
IUPAC Name |
1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWDISMNBYOLAB-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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